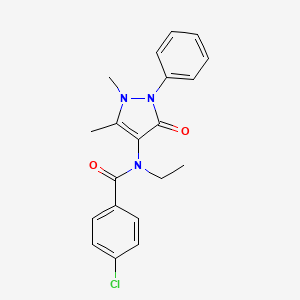
N,N'-Diphenylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphenylpiperazine hydrochloride is a chemical compound belonging to the class of disubstituted piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. N,N’-Diphenylpiperazine hydrochloride is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenylpiperazine hydrochloride typically involves the reductive amination of piperazine or N-diphenylmethylpiperazine. One common method includes the reaction of piperazine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield N,N’-Diphenylpiperazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N,N’-Diphenylpiperazine hydrochloride often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diphenylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N’-Diphenylpiperazine N,N’-dioxide.
Reduction: Reduction reactions can convert the compound back to its parent piperazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the piperazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N,N’-Diphenylpiperazine N,N’-dioxide.
Reduction: N,N’-Diphenylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Diphenylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and coordination compounds.
Biology: Investigated for its potential as an ion channel modulator and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N’-Diphenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may modulate ion channels or interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenylpiperazine: Similar structure but lacks the hydrochloride salt form.
1-Benzhydryl-4-benzylpiperazine: Contains different substituents on the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Features a pyridine ring instead of phenyl groups.
Uniqueness
N,N’-Diphenylpiperazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
13548-82-8 |
|---|---|
Molekularformel |
C16H19ClN2 |
Molekulargewicht |
274.79 g/mol |
IUPAC-Name |
1,4-diphenylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
InChI-Schlüssel |
IMFPHNZKNBEGMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


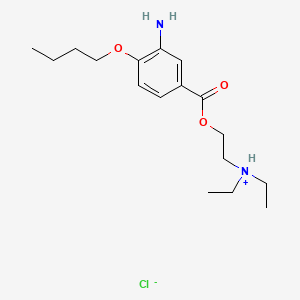
![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)



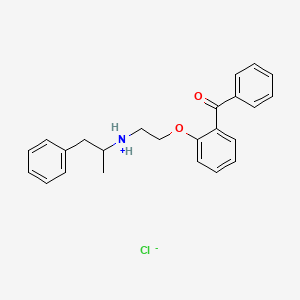

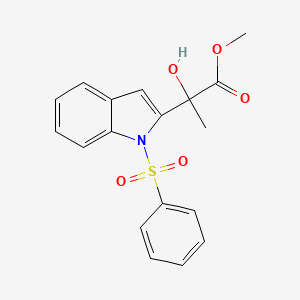
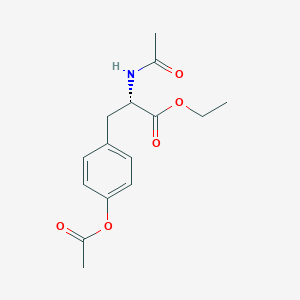
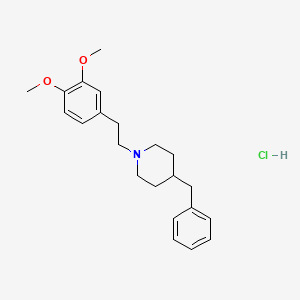
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
